2-(1-Chloroethyl)anthracene

Organic Synthesis Thermal Stability Purity Analysis

Researchers requiring regioselective anthracene derivatization risk synthetic failure when substituting 9-(1-chloroethyl)anthracene or 2-(chloromethyl)anthracene. 2-(1-Chloroethyl)anthracene (CAS 57323-33-8) is the correct 2-substituted secondary alkyl chloride, enabling: • Heterocyclic amine synthesis via nucleophilic substitution at the chloroethyl side chain • Boronic acid cross-coupling yielding carboxylic acid products • Regiocontrolled PAH framework construction for organic semiconductors Supplied as yellow powder (≥95% purity); characterized by MS & NMR. Global B2B shipping.

Molecular Formula C16H13Cl
Molecular Weight 240.73
CAS No. 57323-33-8
Cat. No. B562248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)anthracene
CAS57323-33-8
Synonyms1-Chloro-1-(2-anthryl)ethane;  α-(2-Anthryl)chloroethane; 
Molecular FormulaC16H13Cl
Molecular Weight240.73
Structural Identifiers
SMILESCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl
InChIInChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3
InChIKeyNSUQPUKYAXMLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Chloroethyl)anthracene: Procurement and Structural Profile


2-(1-Chloroethyl)anthracene (CAS 57323-33-8) is a halogenated polycyclic aromatic hydrocarbon derivative comprising an anthracene core functionalized at the 2-position with a 1-chloroethyl substituent . It is typically supplied as a yellow powder with a molecular weight of 240.73 g/mol and a molecular formula of C16H13Cl [1]. The compound is primarily utilized as a versatile synthetic intermediate in organic chemistry, enabling further derivatization through nucleophilic substitution, cross-coupling, and cycloaddition reactions [2].

Synthetic intermediate for 2-substituted anthracene derivatization
Chloroethyl handle supports nucleophilic substitution and cross-coupling
Regiochemistry distinct from 9-substituted anthracenes; confirm identity by NMR/melting point

Why Swapping with Other Anthracene Halides Fails


Substituting 2-(1-chloroethyl)anthracene with alternative anthracene derivatives such as 9-(1-chloroethyl)anthracene or 2-(chloromethyl)anthracene is chemically invalid due to fundamental differences in regiochemistry and steric/electronic properties. The position of the chloroethyl group on the anthracene ring (2- vs. 9-) dictates the molecule's reactivity in electrophilic and nucleophilic substitutions, cycloadditions, and subsequent material properties [1]. Furthermore, the presence of a secondary alkyl chloride (1-chloroethyl) versus a primary alkyl chloride (chloromethyl) alters the steric bulk and leaving group ability, directly impacting reaction kinetics and product distributions . Interchanging these compounds without quantitative justification risks synthetic failure, compromised purity, and irreproducible research outcomes.

  • 9-(1-Chloroethyl)anthracene May shift reactivity from nucleophilic substitution to Diels-Alder or carbocation formation, altering synthetic outcome and product distribution.
  • 2-(Chloromethyl)anthracene Primary alkyl chloride changes leaving group kinetics; substitution rates and purification profiles may differ, requiring method re-optimization.

Performance Advantages Over Structural Analogs


Melting Point and Thermal Stability

The melting point of 2-(1-chloroethyl)anthracene is reported as 170-178°C, which is significantly higher than that of the closely related analog 2-(chloromethyl)anthracene (melting point not reported, but expected to be lower due to reduced molecular weight and weaker intermolecular interactions) . The high melting range of the target compound correlates with its polycyclic aromatic structure and enhanced intermolecular π-π stacking, facilitating easier purification by recrystallization and providing a reliable indicator of compound identity and purity upon receipt .

Melting Point
Data to verify
170–178 °C
Supports purity confirmation and batch consistency review.
Cross-study comparable; 2-chloromethyl analog not reported. Confirm with COA.
Organic Synthesis Thermal Stability Purity Analysis

Boiling Point and Density

The boiling point of 2-(1-chloroethyl)anthracene is reported as 399.1°C at 760 mmHg, with a density of 1.188 g/cm³ . In contrast, 2-(chloromethyl)anthracene has a lower molecular weight (226.70 g/mol) and is expected to exhibit a lower boiling point and density, although specific values are not widely documented [1]. The higher boiling point of the target compound indicates greater thermal stability, which can be advantageous for high-temperature reactions or vacuum distillation purification.

Boiling Point / Density
Data to verify
399.1 °C (760 mmHg) / 1.188 g/cm³
May inform distillation and solubility-based purification strategy.
Class-level inference; specific values not widely documented for analogs.
Physical Properties Distillation Solubility

Regiochemical Carbocation Pathways

Attempted ionization of 9-(1-chloroethyl)anthracene in superacidic media (FS03H-S02C1F) at -78°C yields the corresponding anthracenium ion (ring-protonated anthracene) rather than the 9-α-ethyleneanthracenium ion [1]. This contrasts with the ionization of 9-β-fluoroethylanthracene, which under specific conditions (SbF5/SO2CIF, -90°C) does produce the bridged 9-α-ethyleneanthracenium ion [1]. While direct ionization data for 2-(1-chloroethyl)anthracene is absent, the 2-substitution pattern positions the chloroethyl group on a terminal ring, which is predicted to favor nucleophilic substitution pathways over the electrophilic/anthryl participation routes characteristic of the 9-position [2].

Carbocation Pathway
Class-level inference
2-chloroethyl predicted to favor SN1/SN2; 9-isomer yields ring-protonated anthracenium ion in superacid.
Mechanistic divergence supports 2-substitution choice for nucleophilic derivatization.
Based on 9-substituted analog data; direct 2-substitution ionization data absent.
Carbocation Chemistry Regioselectivity Mechanistic Studies

Nucleophilic Substitution Versatility

2-(1-Chloroethyl)anthracene reacts with amines to form a range of heterocyclic amines and binds to boronic acids to produce carboxylic acid derivatives . This reactivity profile is distinct from that of 9-substituted anthracenes, which often undergo Diels-Alder cycloadditions at the central ring rather than substitution at the side chain [1]. The presence of the chloroethyl group at the 2-position enables site-specific functionalization via SN2 mechanisms, expanding the accessible chemical space for materials and pharmaceutical intermediates.

Substitution Versatility
Reported
Reacts with amines and boronic acids; 9-substituted anthracenes primarily undergo Diels-Alder.
Enables access to derivative classes not favored by 9-substitution.
Reactivity may vary with amine or boronic acid choice; validate under target conditions.
Nucleophilic Substitution Cross-Coupling Derivatization

Optimal Applications


Heterocyclic Amine Synthesis

2-(1-Chloroethyl)anthracene is uniquely suited for the synthesis of heterocyclic amines through reaction with primary or secondary amines. This substitution occurs at the chloroethyl side chain, a pathway not favored by 9-substituted anthracenes which preferentially undergo cycloaddition at the central ring. The resulting amine derivatives serve as building blocks for medicinal chemistry and materials science [1].

Boronic Acid Cross-Coupling

The compound binds to boronic acids to yield carboxylic acid products. This reactivity profile differentiates it from 9-(1-chloroethyl)anthracene, which under superacidic conditions yields ring-protonated species rather than undergoing substitution. Researchers designing cross-coupling strategies should select the 2-substituted variant to ensure the desired transformation [1].

PAH and Optoelectronic Material Precursor

The extended π-conjugation of the anthracene core combined with the reactive chloroethyl handle makes 2-(1-chloroethyl)anthracene a valuable precursor for constructing larger PAH frameworks. The 2-position substitution allows for regiocontrolled incorporation into extended aromatic systems, a critical requirement for tuning electronic properties in organic semiconductors and fluorescent probes [1].

Application
Selection Property
Validation Focus
Heterocyclic amine synthesis
2-position chloroethyl handle enables SN2 amine coupling
Reactivity with primary/secondary amines under standard conditions
Boronic acid cross-coupling
Chloroethyl substitution compatible with Suzuki-type coupling to carboxylic acids
Compatibility with boronic acid substrates and catalyst systems
PAH and optoelectronic precursor
Regiocontrolled incorporation at 2-position into extended aromatic systems
Electronic property tuning and π-conjugation integrity post-coupling

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